6-Deoxy-manno-heptopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

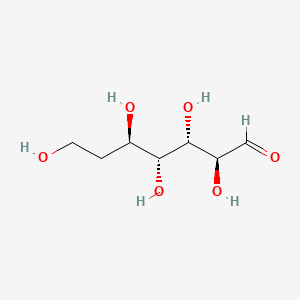

6-Deoxy-manno-heptopyranose, also known as this compound, is a useful research compound. Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Structural Role

6-Deoxy-manno-heptopyranose is a critical component of lipopolysaccharides (LPS), which are essential for the structural integrity and virulence of Gram-negative bacteria. The compound is synthesized from GDP-D-glycero-D-manno-heptose through various enzymatic pathways involving specific enzymes such as C4-reductases and dehydratases. These pathways are crucial for the formation of O-antigens, contributing to bacterial resistance against host immune responses.

Key Enzymatic Pathways

- C4-Reductases : These enzymes catalyze the reduction of GDP-4-keto-6-deoxy-mannose to produce GDP-6-deoxy-manno-heptose, with specific activity observed in various bacterial serotypes such as Campylobacter jejuni .

- C6 Dehydratases : Enzymes like DmhA are responsible for converting GDP-D-glycero-D-manno-heptose into 6-deoxy derivatives, which are vital for the O-antigen structure in pathogens like Yersinia pseudotuberculosis .

Therapeutic Applications

The inhibition of the biosynthesis pathway for GDP-6-deoxy-manno-heptose presents a promising target for developing new antibiotics. Compounds that inhibit key enzymes involved in this pathway can enhance the susceptibility of bacteria to existing antibiotics, making them a focal point for drug development.

Case Studies

- A study demonstrated that inhibiting the enzyme HddC from Yersinia pseudotuberculosis could lead to increased antibiotic susceptibility, showcasing the potential of targeting 6-deoxy-manno-heptose biosynthesis in therapeutic strategies .

- Another research highlighted the identification of potent inhibitors that block the nucleotidyltransferase activity of HddC, with a half maximal inhibitory concentration (IC50) as low as 0.222 μM .

Research Applications

This compound is utilized in various biochemical studies to understand bacterial metabolism and pathogenicity. Its role in forming polysaccharides that contribute to bacterial virulence makes it a valuable compound for research.

Research Techniques

- Mass Spectrometry : Used to analyze reaction products during the enzymatic synthesis of this compound, allowing researchers to confirm product identities and reaction efficiencies .

- Nuclear Magnetic Resonance (NMR) : Employed to characterize structural changes during biosynthetic reactions involving heptoses, providing insights into their functional roles in bacterial systems .

Comparative Data Table

The following table summarizes key findings related to the applications and enzymatic pathways associated with this compound:

Eigenschaften

CAS-Nummer |

40653-20-1 |

|---|---|

Molekularformel |

C7H14O6 |

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

(2S,3S,4R,5R)-2,3,4,5,7-pentahydroxyheptanal |

InChI |

InChI=1S/C7H14O6/c8-2-1-4(10)6(12)7(13)5(11)3-9/h3-8,10-13H,1-2H2/t4-,5-,6-,7-/m1/s1 |

InChI-Schlüssel |

YTDXCLRWYXTNRN-DBRKOABJSA-N |

SMILES |

C(CO)C(C(C(C(C=O)O)O)O)O |

Isomerische SMILES |

C(CO)[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |

Kanonische SMILES |

C(CO)C(C(C(C(C=O)O)O)O)O |

Key on ui other cas no. |

40653-20-1 |

Synonyme |

6-deoxy-manno-heptopyranose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.